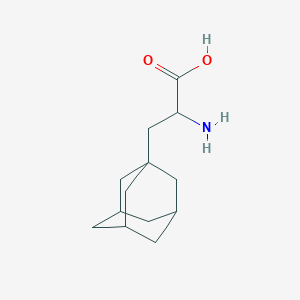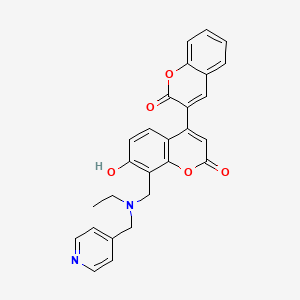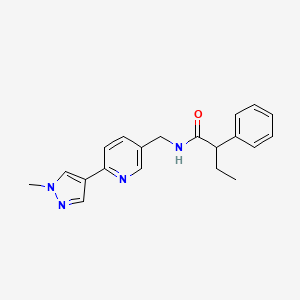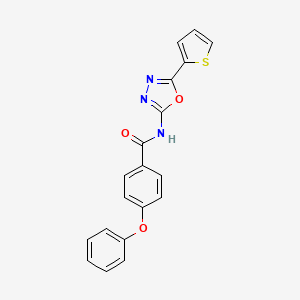
3-Adamantan-1-yl-2-amino-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Adamantan-1-yl-2-amino-propionic acid, also known as Boc-3-amino-2-(adamantan-1-yl)-propionic acid, is a chemical compound with the formula C18H29NO4 . It is characterized by a highly lipophilic, symmetrical adamantyl motif, which is reported for its hydrophobic bulk and spherical shape . This adamantane building block can be used for structure-activity-relationship studies .
Synthesis Analysis
The synthesis of N-Adamantylated amides, which are similar to 3-Adamantan-1-yl-2-amino-propionic acid, has been reported . The reactions were carried out in sulfuric acid media, and the starting point was 1-adamantyl nitrate . The method is useful for the preparation of antiviral drugs .Molecular Structure Analysis
The molecular structure of 3-Adamantan-1-yl-2-amino-propionic acid is characterized by an adamantyl motif, which is highly lipophilic and symmetrical . This motif is proposed by modelling to favor hydrophobic contacts in protein binding pockets .Chemical Reactions Analysis
Adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under optimized conditions . The reactions were carried out in the sulfuric acid media .Applications De Recherche Scientifique
Use in Medicinal Chemistry
Adamantane derivatives, including “3-(1-adamantyl)-2-aminopropanoic acid”, have diverse applications in medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them valuable in this field .
Catalyst Development
The compound’s unique structure and properties can be utilized in the development of catalysts . The adamantane motif is known for its hydrophobic bulk and spherical shape, which can favor hydrophobic contacts in protein binding pockets .
Nanomaterials Research
Adamantane derivatives are frequently used in nanomaterials research . Their unique properties make them suitable for the creation of new materials based on natural and synthetic nanodiamonds .
Synthesis of Functional Adamantane Derivatives
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
Adamantane derivatives can be used in the production of monomers, which are the building blocks of polymers .
Production of Thermally Stable and High-Energy Fuels and Oils
Due to their high reactivity, adamantane derivatives can be used in the production of thermally stable and high-energy fuels and oils .
Mécanisme D'action
While the specific mechanism of action for 3-Adamantan-1-yl-2-amino-propionic acid is not mentioned in the search results, similar compounds have shown high activity as inhibitors of soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) . Inhibition of sEH in vivo by highly selective inhibitors leads to normalization of blood pressure, relieves inflammation and pain .
Propriétés
IUPAC Name |
3-(1-adamantyl)-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c14-11(12(15)16)7-13-4-8-1-9(5-13)3-10(2-8)6-13/h8-11H,1-7,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQXSMCYFQJRCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874497 |
Source


|
| Record name | ADAMANTYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Adamantan-1-yl-2-amino-propionic acid | |
CAS RN |
70873-69-7 |
Source


|
| Record name | ADAMANTYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[(3-ethoxycarbonyl-1-methylpyrazol-4-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B2380227.png)
![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid hydrochloride](/img/structure/B2380231.png)
![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)

![4-(3,5-dimethoxyphenyl)-8-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2380238.png)
![4-[Cyano(hydroxy)methyl]benzonitrile](/img/structure/B2380239.png)
![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2380245.png)

